molecular formula C9H10N4O3 B14054643 4-Benzofurazanamine, 7-nitro-N-propyl- CAS No. 54517-98-5

4-Benzofurazanamine, 7-nitro-N-propyl-

Cat. No.: B14054643
CAS No.: 54517-98-5
M. Wt: 222.20 g/mol
InChI Key: YVWDSXHBXWTADD-UHFFFAOYSA-N
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Description

4-Benzofurazanamine, 7-nitro-N-propyl- is a chemical compound belonging to the benzofurazan family. Benzofurazans are known for their diverse biological activities and potential applications in various fields, including medicinal chemistry and materials science. The compound’s structure consists of a benzofurazan core with a nitro group at the 7th position and a propylamine substituent at the 4th position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzofurazanamine, 7-nitro-N-propyl- typically involves the nitration of benzofurazan derivatives followed by amination. One common method includes the nitration of benzofurazan to introduce the nitro group at the 7th position. This is followed by a substitution reaction where the nitro group is replaced with a propylamine group under specific conditions, such as the presence of a base and a suitable solvent .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nitration and amination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of these processes.

Chemical Reactions Analysis

Types of Reactions

4-Benzofurazanamine, 7-nitro-N-propyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the nitro group to an amine or other functional groups.

    Substitution: The nitro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions, typically in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 4-Benzofurazanamine, 7-amino-N-propyl-.

Scientific Research Applications

4-Benzofurazanamine, 7-nitro-N-propyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Benzofurazanamine, 7-nitro-N-propyl- involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzofurazan core may also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Benzofurazanamine, 7-nitro-N-propyl- is unique due to its specific substituents, which confer distinct chemical and biological properties. The propylamine group enhances its solubility and reactivity, making it suitable for various applications in research and industry.

Properties

CAS No.

54517-98-5

Molecular Formula

C9H10N4O3

Molecular Weight

222.20 g/mol

IUPAC Name

4-nitro-N-propyl-2,1,3-benzoxadiazol-7-amine

InChI

InChI=1S/C9H10N4O3/c1-2-5-10-6-3-4-7(13(14)15)9-8(6)11-16-12-9/h3-4,10H,2,5H2,1H3

InChI Key

YVWDSXHBXWTADD-UHFFFAOYSA-N

Canonical SMILES

CCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-]

Origin of Product

United States

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